

Protocol for the Synthesis of B-522 from Intermediate-2

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Compound of Interest

Compound Name: BWA-522 intermediate-2

Cat. No.: B12371727

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This document provides a detailed protocol for the chemical synthesis of BWA-522, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) degrader of the Androgen Receptor (AR), starting from Intermediate-2.

Introduction

BWA-522 is a novel therapeutic agent designed to target and degrade both full-length Androgen Receptor (AR-FL) and its splice variants (e.g., AR-V7), which are key drivers in the progression of prostate cancer, particularly in castration-resistant prostate cancer (CRPC). As a PROTAC, BWA-522 functions by forming a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This application note details the final step in the synthesis of BWA-522, which involves the coupling of an AR N-Terminal Domain (NTD) antagonist (Intermediate-2) with a Cereblon (CRBN) E3 ligase ligand.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of BWA-522 from Intermediate-2.

Parameter	Value
Starting Material	Intermediate-2
Coupling Partner	(2S,4R)-1-((R)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(2,3,4,5,6-d5-phenyl)pyrrolidine-2-carboxamide
Product	BWA-522
Yield	78%
Purity (HPLC)	>98%
Molecular Formula	C ₅₄ H ₆₈ F ₃ N ₇ O ₈
Molecular Weight	1028.16 g/mol
¹ H NMR	Conforms to structure
¹³ C NMR	Conforms to structure
HRMS (ESI)	[M+H] ⁺ calculated: 1028.5087, found: 1028.5084

Experimental Protocol

This section outlines the detailed methodology for the synthesis of BWA-522 from Intermediate-2.

Materials:

- Intermediate-2 (tert-butyl (1-(6-(1-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-6-oxohexyl)-1H-indazol-5-yl)ethyl)carbamate)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- (S)-2-(4-(4-chlorobenzyl)-2,6-dioxopiperidin-3-yl)isoindoline-4-carboxylic acid (CRBN ligand)

- N,N-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
- N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Dichloromethane, Methanol)

Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Nitrogen or argon gas inlet
- Standard laboratory glassware
- Rotary evaporator
- Silica gel chromatography setup
- High-performance liquid chromatography (HPLC) system
- Nuclear magnetic resonance (NMR) spectrometer
- High-resolution mass spectrometer (HRMS)

Procedure:

Step 1: Deprotection of Intermediate-2

- Dissolve Intermediate-2 (1.0 eq) in a solution of dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude amine is used in the next step without further purification.

Step 2: Amide Coupling to form BWA-522

- Dissolve the crude amine from Step 1 in N,N-dimethylformamide (DMF).
- To this solution, add the CRBN ligand ((S)-2-(4-(4-chlorobenzyl)-2,6-dioxopiperidin-3-yl)isoindoline-4-carboxylic acid) (1.2 eq), N,N-diisopropylethylamine (DIPEA) (5.0 eq), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.5 eq).
- Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours.
- Monitor the reaction for the formation of BWA-522 using TLC or LC-MS.
- Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

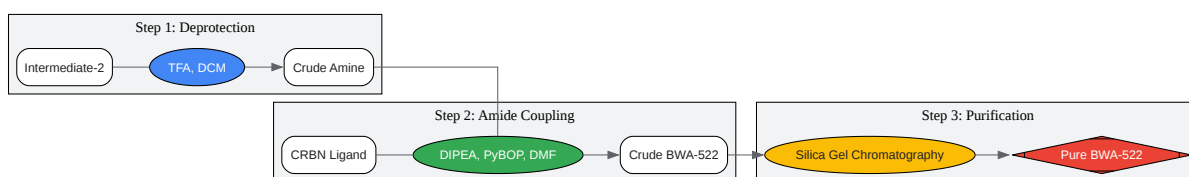
Step 3: Purification of BWA-522

- Purify the crude product by silica gel column chromatography using a gradient elution of dichloromethane and methanol to afford the pure BWA-522.
- Analyze the purified product by HPLC to confirm purity (>98%).

- Characterize the final compound by ^1H NMR, ^{13}C NMR, and HRMS to confirm its identity and structure.

Visualizations

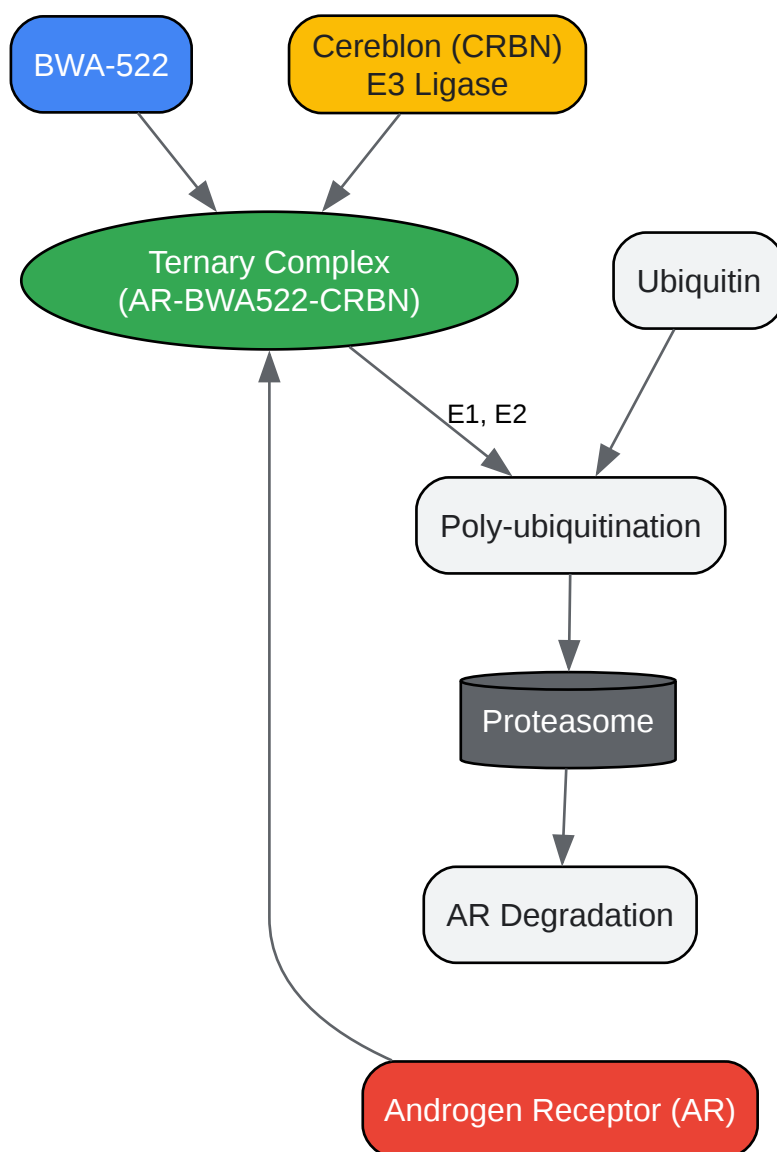
Experimental Workflow for BWA-522 Synthesis



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Caption: Synthetic workflow for BWA-522 from Intermediate-2.

BWA-522 Mechanism of Action: AR Degradation Pathway



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